

M090 experimental protocol for cell culture

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Compound of Interest

Compound Name: M090

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It appears that "**M090**" may refer to a few different biological materials in cell culture, and the term can be ambiguous. The most common interpretations are either a misspelling of the well-established human fibroblast cell line, IMR-90, or a reference to CM-**M090**, a complete medium for culturing mouse preadipocyte cells. Less commonly, it could refer to the M90 human fibroblast cell line. To provide a comprehensive resource, this document contains detailed application notes and protocols for both IMR-90 cell culture and for the use of Mouse Preadipocyte Complete Medium (CM-**M090**).

Part 1: IMR-90 Human Fibroblast Cell Line

Application Notes

The IMR-90 cell line consists of human fetal lung fibroblasts derived from a 16-week-old female fetus.[1] These cells are diploid, exhibit contact inhibition, and have a finite lifespan, typically undergoing about 58 population doublings before senescence.[2] IMR-90 cells are widely used in research areas such as cellular aging, virology, toxicology, and as a model for normal human cells in cancer research.[3] They are a suitable host for transfection and are susceptible to various viruses, including poliovirus and herpes simplex virus.

IMR-90 Cell Line Characteristics

Characteristic	Description
Organism	Homo sapiens (Human)
Tissue	Lung (fetal)
Cell Type	Fibroblast
Morphology	Fibroblastic
Growth Properties	Adherent
Karyotype	Normal human female, diploid
Lifespan	Finite (approx. 58 population doublings) [2]
Applications	Cellular aging, virology, transfection host

Experimental Protocols for IMR-90

Preparation of Complete Growth Medium

The recommended medium for IMR-90 cells is Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and other components.

Materials:

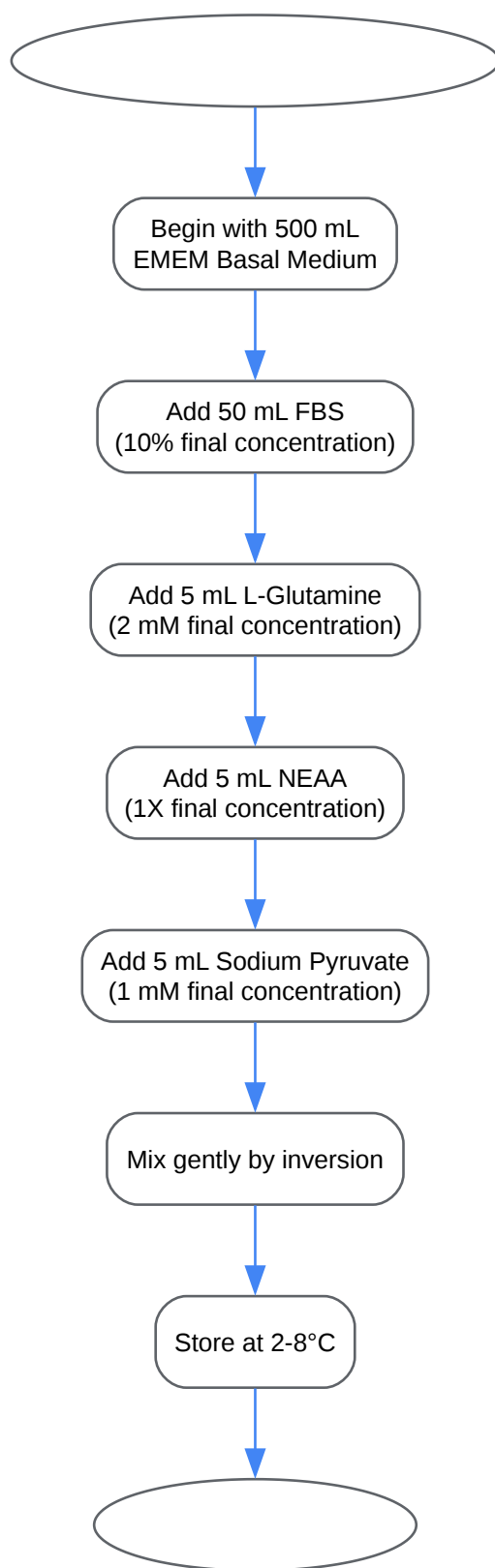
- Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)
- Fetal Bovine Serum (FBS), heat-inactivated
- L-Glutamine
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution (optional)
- Sodium Pyruvate

Protocol:

- To a 500 mL bottle of EMEM basal medium, aseptically add the following components:

- 50 mL of FBS to a final concentration of 10%.
- 5 mL of 200 mM L-Glutamine to a final concentration of 2 mM.
- 5 mL of 100X NEAA solution to a final concentration of 1X.[\[4\]](#)
- 5 mL of 100 mM Sodium Pyruvate to a final concentration of 1 mM.[\[4\]](#)[\[5\]](#)
- (Optional) 5 mL of 100X Penicillin-Streptomycin to a final concentration of 1X.
- Mix the medium gently by inversion.
- Label the bottle with the date of preparation and the list of supplements. Store at 2-8°C, protected from light.

Workflow for Preparing IMR-90 Growth Medium



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Caption: Workflow for the preparation of IMR-90 complete growth medium.

Thawing and Recovery of Cryopreserved IMR-90 Cells

Proper thawing is critical for cell viability. It is recommended to process the cells immediately upon receipt.

Protocol:

- Prepare a T-75 culture flask with 20 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes.
- Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Thawing should be rapid (approx. 2 minutes).
- Once thawed, immediately decontaminate the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.
- Aseptically transfer the contents of the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotective agent.
- Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to the prepared T-75 flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium after 24 hours to remove any residual cryoprotectant.[5]

Subculturing (Passaging) IMR-90 Cells

IMR-90 cells should be subcultured when they reach 70-80% confluence to maintain exponential growth.[5][6]

Protocol:

- Aspirate the culture medium from the flask.
- Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove residual serum.
- Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the T-75 flask.
- Observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5-15 minutes). Avoid over-trypsinization.
- Once cells are detached, add 6-8 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Seed new flasks at a recommended split ratio of 1:2 to 1:8.[\[5\]](#) A seeding density of 1-3 x 10,000 cells/cm² is recommended.[\[6\]](#)
- Add the appropriate amount of cell suspension to new flasks containing pre-warmed growth medium.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[\[5\]](#)

Cryopreservation of IMR-90 Cells

Materials:

- Complete growth medium
- Dimethyl sulfoxide (DMSO)
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO or 50% FBS, 40% growth medium, 10% DMSO[\[7\]](#))

Protocol:

- Follow the subculturing protocol until the cell pellet is obtained (Step 7).
- Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 million cells per mL.[\[5\]](#)
- Aliquot 1 mL of the cell suspension into each cryovial.
- Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[\[7\]](#)
- Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[\[5\]](#)

Part 2: Mouse Preadipocyte Culture using CM-M090 Medium

Application Notes

Mouse Preadipocyte Complete Medium (CM-M090) is a specialized, ready-to-use formulation designed for the optimal growth and proliferation of mouse preadipocytes.[\[8\]](#) Preadipocytes are progenitor cells that can differentiate into mature adipocytes (fat cells) and are crucial models for studying adipogenesis, obesity, and metabolic diseases.[\[9\]](#)[\[10\]](#) This medium is typically verified to support robust cell proliferation while maintaining the differentiation potential of the cells.[\[8\]](#)

CM-M090 Medium Specifications

Parameter	Specification
Product Name	Mouse Preadipocyte Complete Medium (CM-M090)
Application	Culture of mouse preadipocytes[8]
Form	Liquid, ready-to-use
Sterility	Sterilized by 0.1 µm filtration[8]
Storage	2-8°C, protected from light[8]
Shelf Life	Typically 6 months[8]
Supplements	Pre-supplemented; no need to add serum or antibiotics for general use[8]

Experimental Protocols for Mouse Preadipocytes using CM-M090

Handling and Storage of CM-M090 Medium

- Upon receipt, store the medium at 2-8°C and protect it from light.
- This is a ready-to-use medium. Do not add additional serum or antibiotics unless required for a specific application.[8]
- Always use aseptic techniques to prevent contamination when handling the medium.[8]

Subculturing Mouse Preadipocytes

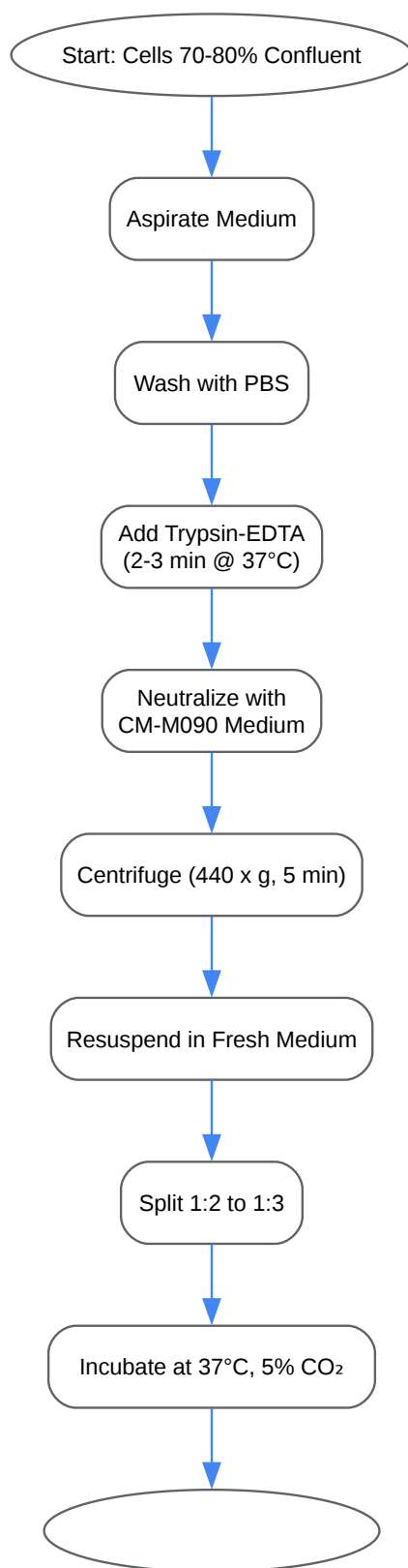
The protocol for subculturing mouse preadipocytes is similar to that for other adherent cell lines.

Protocol:

- When cells reach 70-80% confluence, aspirate the spent **CM-M090** medium.
- Wash the cell layer with sterile PBS.

- Add 1.0 to 2.0 mL of 0.25% Trypsin-EDTA solution and observe under a microscope until cells detach (usually 2-3 minutes).[\[11\]](#)
- Neutralize the trypsin by adding 4.0 to 6.0 mL of CM-**M090** medium.[\[11\]](#)
- Create a single-cell suspension by gently pipetting.
- Centrifuge the cells at a low speed (e.g., 440 x g for 5 minutes) to pellet them.[\[12\]](#)
- Resuspend the cell pellet in fresh CM-**M090** medium.
- Plate the cells into new culture vessels at a subcultivation ratio of 1:2 to 1:3.[\[11\]](#)
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Renew the medium every 2-3 days.[\[11\]](#)

Workflow for Subculturing Mouse Preadipocytes



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Caption: General workflow for passaging mouse preadipocyte cells.

Preadipocyte Differentiation (General Protocol)

While CM-**M090** is a growth medium, preadipocytes cultured in it can be induced to differentiate into mature adipocytes. This typically involves switching to a specific differentiation medium.

Materials:

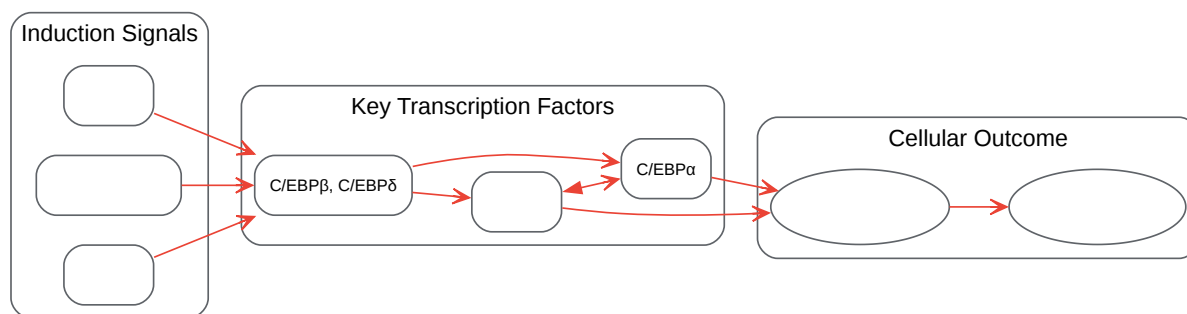
- Differentiation Medium (e.g., DMEM/F12 supplemented with insulin, dexamethasone, IBMX, and sometimes a PPAR γ agonist like rosiglitazone).
- Mature Adipocyte Maintenance Medium (e.g., DMEM/F12 with insulin).

Protocol:

- Grow mouse preadipocytes in CM-**M090** until they are 100% confluent.
- Continue to culture for an additional 2 days post-confluence.
- Replace the growth medium with differentiation medium.
- Incubate for 2-3 days.
- Replace the differentiation medium with mature adipocyte maintenance medium.
- Refresh the maintenance medium every 2-3 days. Lipid droplets should become visible within the cells over the next 4-8 days.

Signaling Pathways in Adipogenesis

The differentiation of preadipocytes into adipocytes is a complex process regulated by a network of transcription factors and signaling pathways. Key pathways include the activation of PPAR γ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPs (CCAAT/enhancer-binding proteins), which are master regulators of adipogenesis. Insulin signaling is also critical for both differentiation and glucose uptake in mature adipocytes.



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Caption: Simplified signaling cascade for preadipocyte differentiation.

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